(R)-Azepan-3-amine
CAS No.: 124932-43-0
Cat. No.: VC21348999
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 124932-43-0 |
---|---|
Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | (3R)-azepan-3-amine |
Standard InChI | InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 |
Standard InChI Key | WJUBYASTGWKFHK-ZCFIWIBFSA-N |
Isomeric SMILES | C1CCNC[C@@H](C1)N |
SMILES | C1CCNCC(C1)N |
Canonical SMILES | C1CCNCC(C1)N |
Chemical Properties and Structure
Structural Characteristics
(R)-Azepan-3-amine features a seven-membered saturated ring (azepane) with a nitrogen atom at position 1 and an amino group at position 3 in the R configuration. The compound's structure gives it distinctive chemical properties that are advantageous for pharmaceutical applications. Its structural composition includes a basic amine functional group that can participate in various chemical reactions, making it useful for further derivatization in pharmaceutical synthesis.
Physical and Chemical Properties
(R)-Azepan-3-amine exhibits specific physicochemical properties that affect its handling, storage, and application in chemical synthesis. Table 1 summarizes these key properties:
The compound's relatively low LogP value (-0.02) indicates moderate hydrophilicity, while its polar surface area (38.05) suggests capacity for hydrogen bonding. These properties influence its solubility characteristics, which are important considerations during synthesis procedures and formulation development.
Chemical Identifiers
For reference purposes, (R)-Azepan-3-amine is associated with several chemical identifiers, as listed in Table 2:
Identifier Type | Value | Reference |
---|---|---|
CAS Number | 124932-43-0 | |
PubChem CID | 7145034 | |
EINECS Number | 800-225-1 | |
MDL Number | MFCD00044964 | |
InChI | InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1 | |
InChIKey | WJUBYASTGWKFHK-ZCFIWIBFSA-N | |
SMILES | C1CCNCC@@HN |
These identifiers are essential for unambiguous identification of the compound in scientific literature, regulatory documentation, and commercial transactions.
Synthesis Methods
Catalytic Reduction Approach
A significant method for synthesizing (R)-Azepan-3-amine involves the catalytic reduction of (3R)-3-aminoazepan-2-one (Compound 1). Research published in Der Pharma Chemica describes a high-yield process using various reducing agents . The reduction can be accomplished using several reagent combinations:
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NaBH₄/AlCl₃
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NaBH₄/CaCl₂
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NaBH₄/DMS (Dimethyl sulfide)
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NaBH₄/BF₃
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LiAlH₄
The choice of solvent also plays a crucial role in the reduction process. Common solvents used include:
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Tetrahydrofuran (THF)
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Isopropyl ether (IPE)
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Toluene
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Acetonitrile (ACN)
The research indicates that this catalytic reduction method produces (R)-Azepan-3-amine with high purity and yield compared to previously reported methods, making it suitable for commercial application . The process is also cost-effective, an important consideration for industrial-scale production.
Manufacturing Considerations
Commercial manufacturing of (R)-Azepan-3-amine requires careful consideration of process parameters to ensure consistent quality and stereopurity. The reduction process must be carefully controlled to maintain the R configuration at the chiral center. Temperature, reaction time, and the ratio of reducing agents are critical parameters that influence the yield and purity of the final product.
Manufacturing facilities typically implement stringent quality control measures throughout the synthesis process to ensure batch-to-batch consistency and meet regulatory requirements for pharmaceutical intermediates. These measures include in-process controls and final product testing to verify chemical identity, purity, and stereochemical integrity.
Applications in Pharmaceutical Development
Role in Besifloxacin Synthesis
The primary application of (R)-Azepan-3-amine is as an intermediate in the synthesis of besifloxacin hydrochloride, a chlorofluoroquinolone antibiotic specifically designed for ophthalmic use . Besifloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism of action interferes with the synthesis of bacterial DNA, thereby achieving antibacterial effects .
The FDA approved besifloxacin ophthalmic suspension on May 28, 2009, for the treatment of bacterial conjunctivitis . The presence of the (R)-Azepan-3-amine moiety in the besifloxacin structure contributes to its specific pharmacological properties and antimicrobial spectrum.
Versatility in Pharmaceutical Synthesis
Beyond besifloxacin, (R)-Azepan-3-amine demonstrates considerable versatility in pharmaceutical synthesis. Its high enantiomeric purity makes it valuable for the synthesis of compounds where stereochemical configuration is critical for biological activity .
Research indicates that (R)-Azepan-3-amine can serve as a building block in the synthesis of:
This versatility positions (R)-Azepan-3-amine as a valuable chiral intermediate in the pharmaceutical industry, particularly in the development of novel therapeutic agents where stereochemistry plays a crucial role in drug-target interactions.
Some manufacturers produce (R)-Azepan-3-amine as an analytical standard under rigorous quality management systems. For instance, the product may be developed under the ISO 17034 standard substance producer competence certification system . This certification ensures adherence to international standards for the production of reference materials.
As an intermediate used in pharmaceutical synthesis, (R)-Azepan-3-amine is subject to quality control procedures that may include:
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Identity testing using spectroscopic methods
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Purity determination using chromatographic techniques
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Stereochemical analysis to verify enantiomeric purity
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Testing for residual solvents and other impurities
These quality control measures are essential for ensuring that the intermediate meets the requirements for pharmaceutical applications, where impurities could affect the safety and efficacy of the final drug product.
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